1-ethyl-3-methylquinoxalin-2(1H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve studying the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
1. Structural and Spectroscopic Analysis
- X-Ray Diffraction and UV-Vis Spectroscopy : 1-ethyl-3-methylquinoxaline-2-thione, closely related to your compound of interest, exhibits significant biological activity. It has been studied using X-ray diffraction and UV-Vis spectroscopy, revealing its crystal structure and electronic properties, important for biomedical applications (Benallal et al., 2020).
2. Synthesis and Functionalization
- Synthesis Processes : The synthesis of 3-ethylquinoxalin-2(1H)-one, a derivative of the compound , has been developed using o-phenylenediamine and ethyl 2-oxobutanoate. This process allows the transformation of the ethyl group into various functional groups, leading to the creation of diverse derivatives (Mamedov et al., 2005).
3. Application in Medicinal Chemistry
- Antiviral Agents : Novel quinoxaline derivatives have been synthesized and evaluated for their antiviral activity against viruses such as HCV, HBV, HSV-1, and HCMV. Certain derivatives have shown potent activity and selectivity, highlighting the potential of quinoxaline compounds in antiviral research (Elzahabi, 2017).
- Antitubercular Agents : Derivatives of quinoxaline have been assessed for their potential in treating tuberculosis. Some compounds have shown significant antitubercular potencies, suggesting the utility of these derivatives in the development of new tuberculosis treatments (Das et al., 2010).
4. Photophysical and Electrochemical Applications
- Photosensitizers for TiO2 Surface : Quinoxaline-2(1H)-one derivatives have been synthesized as donor-acceptor compounds, exhibiting potential as charge-transfer photosensitizers for TiO2 surfaces in solar energy applications (Caicedo et al., 2017).
5. Corrosion Inhibition
- Steel Corrosion Inhibition : The compound 6-methylquinoxalin-2(1H)-one has been studied for its inhibitory action on steel corrosion in acidic media. With high efficiency rates, it suggests the use of quinoxaline derivatives in corrosion protection (Forsal et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or biological activities.
properties
IUPAC Name |
1-ethyl-3-methylquinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-8(2)11(13)14/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQOEHPFAFQSIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512554 | |
Record name | 1-Ethyl-3-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methylquinoxalin-2(1H)-one | |
CAS RN |
73148-14-8 | |
Record name | 1-Ethyl-3-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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